Tropisetron

Content Navigation

CAS Number

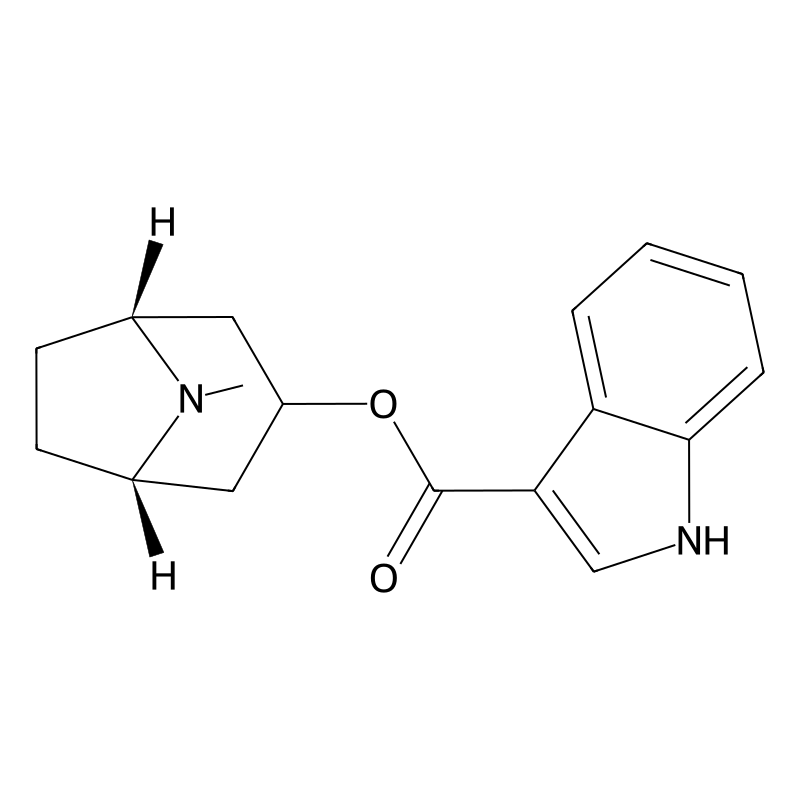

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

TROPISETRON is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for chemotherapy-induced nausea and vomiting and nausea and has 2 investigational indications.

Tropisetron α7 nAChR partial agonist pharmacology

Receptor Binding and Functional Activity

The table below summarizes the quantitative receptor pharmacology of tropisetron.

| Receptor Target | Affinity/Efficacy | Value | Experimental Context / Key Findings |

|---|---|---|---|

| 5-HT3 Receptor | IC50 / Ki | 0.81 - 70.1 nM [1] [2] | Primary action: high-affinity antagonist [1]. |

| α7 nAChR | Ki | 6.9 nM [2] | Human and rat receptors; partial agonist [3] [4] [2]. |

| α7 nAChR | EC50 (Agonist) | ~2.4 μM [4] | Confirmed partial agonist efficacy on human α7 nAChRs expressed in Xenopus oocytes. |

| α7 nAChR | "Priming" Effect | 10 - 30 nM [4] | Low concentrations sensitize receptors to endogenous ACh [4]. |

| α7β2 nAChR | EC50 (Agonist) | ~1.5 μM [4] | Also acts as a partial agonist on this heteromeric receptor subtype [4]. |

| APP Ectodomain | Kd (Binding) | ~0.9 μM [5] | Binds directly to Amyloid Precursor Protein, potentially increasing the neuroprotective sAPPα/Aβ ratio [5]. |

Detailed Experimental Protocols

The following methodologies from key studies provide a framework for investigating this compound's effects.

1. In Vivo Model for Neuropathic Pain and Neuroinflammation [6] This protocol assesses this compound's analgesic and anti-inflammatory effects via α7 nAChR activation.

- Animal Model: Adult male Sprague-Dawley rats (180-220 g).

- Neuropathic Pain Model: Spared Nerve Injury (SNI) is induced under isoflurane anesthesia. The sciatic nerve's tibial and common peroneal branches are ligated and sectioned, leaving the sural branch intact.

- Drug Administration: Drugs are delivered via intrathecal catheter.

- This compound: Dissolved in 0.9% normal saline. Doses are tested from 1 to 300 μg to establish a dose-response curve. The ED50 is approximately 3 μg [6].

- Antagonist Pre-treatment: The α7 nAChR antagonist methyllycaconitine (MLA) is administered 1 hour before this compound to confirm receptor mechanism.

- Behavioral Tests:

- Paw Mechanical Withdrawal Threshold (PMWT): Measured using an Electronic von Frey Hair. Rats are acclimated in a transparent box on a metal grid, and a increasing force is applied to the hind paw.

- Paw Thermal Withdrawal Latency (PTWL): Measured using a Plantar Test Analgesia Meter with a cut-off time of 25 seconds to prevent injury.

- Molecular Analysis:

- Tissue Collection: After behavioral tests, the L4-L6 spinal cord segments are dissected and homogenized.

- Cytokine Measurement: IL-6, IL-1β, and TNF-α levels are quantified using commercial ELISA kits.

- Protein Signaling: Phosphorylation of p38MAPK and CREB is analyzed by Western blot.

2. In Vitro Electrophysiology on nAChRs [4] This protocol characterizes this compound's functional activity on nicotinic receptors.

- Expression System: Human α7 or α7β2 (1:10 ratio) nAChRs are expressed in Xenopus laevis oocytes.

- Recording Technique: Two-electrode voltage clamp electrophysiology.

- Agonist Protocol: To determine EC50, this compound is applied in increasing concentrations to oocytes voltage-clamped at -60 mV.

- "Priming" Protocol: To test receptor sensitization, oocytes are exposed to low, sustained concentrations of this compound (10-30 nM) while challenged with irregular pulses of a low acetylcholine concentration (40 μM).

3. Cognitive and Sensory Gating Assessment in Schizophrenia [7] This human clinical trial protocol evaluates this compound's pro-cognitive effects.

- Study Design: Randomized, double-blind, placebo-controlled trial.

- Participants: 40 non-smoker patients with schizophrenia (with P50 sensory gating ratios >0.5) stabilized on risperidone (3-6 mg/day).

- Intervention: Single-day oral administration of this compound at 5 mg, 10 mg, or 20 mg, versus placebo.

- Primary Outcomes:

- Cognition: Measured using the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) before and after treatment.

- Sensory Gating: Assessed via P50 auditory evoked potential inhibition. The P50 ratio is calculated as the amplitude of the second (S2) response divided by the first (S1) response after a 500-ms interstimulus interval.

Signaling Pathways and Mechanisms of Action

This compound's effects are mediated through multiple receptor systems and downstream signaling pathways. The following diagrams illustrate the key neuroinflammatory and cognitive enhancement mechanisms.

Pathway for Neuroinflammatory Inhibition

Neuroinflammatory Inhibition Pathway: this compound activates α7 nAChRs, inhibiting p38MAPK and CREB phosphorylation, leading to reduced cytokine production and pain relief [6].

Pathway for Cognitive Enhancement

Cognitive Enhancement Pathway: this compound improves cognition by sensitizing α7 nAChRs to acetylcholine and modulating APP processing to increase neuroprotective sAPPα [5] [4] [7].

This compound is a promising multi-target agent for neurological and inflammatory conditions. Its safety profile and efficacy in preclinical models support its potential for repurposing in disorders like Alzheimer's disease, schizophrenia, and chronic neuropathic pain [5] [7].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. nAChR Selective Inhibitors | Agonists | Antagonists [selleckchem.com]

- 3. Molecular dissection of this compound , an alpha7 nicotinic acetylcholine... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound sensitizes α7 containing nicotinic receptors to low ... [pubmed.ncbi.nlm.nih.gov]

- 5. The multi-functional drug this compound binds APP and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates neuroinflammation and chronic ... [pmc.ncbi.nlm.nih.gov]

- 7. One-day this compound treatment improves cognitive deficits and P50... [nature.com]

Tropisetron in Fibromyalgia Pain Management: Comprehensive Technical Analysis

Introduction and Clinical Rationale

Fibromyalgia is a complex chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction, affecting approximately 2-8% of the population with a marked female predominance. The pathophysiology of fibromyalgia involves central sensitization, neurotransmitter imbalances, and neuroendocrine dysfunction, creating significant challenges for effective therapeutic intervention. The serotonin (5-HT) system, particularly 5-HT3 receptors, has emerged as a critical target in fibromyalgia management due to its dual role in pain processing and mood regulation. Tropisetron, a selective 5-HT3 receptor antagonist initially developed for chemotherapy-induced nausea, has demonstrated unexpected analgesic and multidimensional therapeutic benefits in fibromyalgia patients through complex mechanisms that extend beyond simple receptor blockade.

Research indicates that the serotonin transporter (SERT) demonstrates altered functionality in fibromyalgia patients, with studies showing statistically significant reductions in both SERT expression (Bmax) and maximal uptake rate (Vmax) in platelets compared to healthy controls [1]. These abnormalities correlate with clinical symptom severity, including tiredness, tender point index, and Fibromyalgia Impact Questionnaire scores, suggesting a fundamental disruption in serotonergic signaling that may be strategically targeted by 5-HT3 receptor antagonism [1]. Additionally, emerging evidence highlights the role of tryptophan metabolism dysregulation in fibromyalgia, where shifts toward the kynurenine pathway contribute to neuroinflammation and altered pain processing [2]. This comprehensive analysis synthesizes current clinical evidence, molecular mechanisms, pharmacokinetic considerations, and research methodologies regarding this compound's application in fibromyalgia pain management.

Clinical Evidence and Efficacy Data

Summary of Clinical Trial Outcomes

The therapeutic efficacy of this compound in fibromyalgia has been evaluated across multiple clinical trials employing varying administration routes, dosages, and treatment durations. The evidence demonstrates consistent benefits across multiple symptom domains with particularly promising results following intravenous administration.

Table 1: Clinical Efficacy of this compound in Fibromyalgia Trials

| Study Design | Population | Dosage Regimen | Key Efficacy Findings | Response Rate | Reference |

|---|---|---|---|---|---|

| Randomized, placebo-controlled, multicenter trial | 418 FM patients | 5 mg oral daily for 10 days | Significant reduction in pain and other symptoms | >35% pain reduction in 40% of patients | [3] |

| Cohort study (IV administration) | 18 FM patients | Single IV injection of 2 mg | Significant pain reduction, enhanced pain threshold | Effects lasted only few days | [4] |

| Cohort study (extended IV) | 24 FM patients | 2 mg IV daily for 5 days | Significant pain reduction lasting 2 weeks to 2 months; 12 ancillary symptoms improved | 20/24 (83.3%) showed sustained response | [4] |

| Open-label pilot study | 10 FM patients | 5 mg oral nightly for 4 weeks | Statistical clinical improvement in all parameters in 50% of patients | 5/10 (50%) responders | [5] |

| Phase II open-label study | 30 FM patients | 5 mg oral daily for 28 days | 59.7% mean VAS pain reduction; significant improvements in STAI, BDI psychometrics | 72.4% with ≥35% pain reduction | [6] |

Key Clinical Findings

Dose-Response and Administration Route Considerations: Intravenous administration of 2 mg this compound daily for five days demonstrated superior therapeutic outcomes compared to oral formulations, with pain relief lasting significantly longer (2 weeks to 2 months in 20 of 24 patients) compared to single IV injection or oral administration [4]. This prolonged effect suggests this compound may initiate lasting neuromodulatory changes beyond its pharmacokinetic presence.

Multidimensional Symptom Improvement: Beyond pain reduction, this compound treatment demonstrated significant benefits for functional symptoms including sleep disturbances, fatigue, morning stiffness, and dizziness [4] [6]. Additionally, psychometric parameters showed notable improvement, with significant reductions in State-Trait-Anxiety-Inventory (STAI) scores and Beck Depression Index (BDI) values following 28 days of treatment [6].

Predictors and Patterns of Response: Clinical response typically manifests rapidly, with significant pain reduction observed within the first week of treatment [5] [6]. The analgesic effect appears most pronounced after approximately 10 days of oral administration, with further incremental improvements observed with extended treatment up to 28 days [6]. Global assessment data indicates significant improvement in 16 out of 24 patients (66.7%) with IV administration, with only one patient experiencing no therapeutic benefit [4].

Mechanisms of Action

Primary Neuromodulatory Pathways

This compound exerts its therapeutic effects in fibromyalgia through multiple complementary mechanisms that target core pathophysiological processes:

5-HT3 Receptor Antagonism: As a potent and selective 5-HT3 receptor antagonist, this compound blocks receptor activation in both the peripheral and central nervous systems. The 5-HT3 receptor is unique among serotonin receptors as a ligand-gated cation channel belonging to the nicotine/GABA receptor superfamily [7]. Receptor activation typically leads to rapid neuronal depolarization through cation influx, subsequently increasing free cytosolic Ca2+ levels and promoting neurotransmitter release including substance P, which amplifies pain signaling [7]. By blocking these receptors, this compound interrupts pain facilitation pathways in the spinal cord and brainstem areas involved in pain processing and emotional responses to nociception [8].

GABAergic Modulation: Beyond 5-HT3 receptor blockade, this compound demonstrates GABA-enhancing properties that contribute to its analgesic effects. Research indicates that 5-HT3 receptor antagonists increase GABA availability, enhancing inhibitory neurotransmission in pain processing pathways [3]. This dual action on both serotonergic and GABAergic systems represents a unique therapeutic profile that addresses multiple aspects of central sensitization in fibromyalgia.

Autonomic Nervous System Regulation: this compound demonstrates modulatory effects on the cardiac autonomic nervous system, helping to normalize autonomic dysfunction commonly observed in fibromyalgia patients [3]. This autonomic regulation may contribute to improvements in non-pain symptoms and overall functional capacity.

Anti-inflammatory and Immune Modulatory Effects

Emerging evidence indicates that this compound possesses significant anti-inflammatory properties that may contribute to its therapeutic efficacy in fibromyalgia, a condition increasingly associated with neuroinflammation and immune system dysregulation:

Cytokine Modulation: this compound inhibits lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines including IL-1β and TNF-α in human monocytes [7]. This effect occurs without significant alteration of cytokine mRNA levels, suggesting post-transcriptional regulatory mechanisms.

p38 MAPK Pathway Inhibition: The anti-inflammatory effects of this compound are mediated primarily through inhibition of p38 MAPK activation [7]. Phosphorylation and activation of p38 MAPK is critically involved in the post-transcriptional regulation of various cytokines through AU-rich elements in their 3' untranslated regions. By preventing p38 phosphorylation, this compound reduces the synthesis and release of key inflammatory mediators implicated in fibromyalgia pathogenesis.

Immune Cell Modulation: The 5-HT3A receptor is expressed in human monocytes, providing a direct molecular target for this compound's immunomodulatory actions [7]. This receptor expression pattern suggests a direct mechanism by which this compound can influence immune cell function beyond its neurological effects.

Table 2: Multidimensional Mechanisms of this compound in Fibromyalgia

| Mechanism Category | Specific Actions | Physiological Consequences | Research Evidence |

|---|---|---|---|

| Neuromodulatory | 5-HT3 receptor antagonism | Reduced pain facilitation; decreased substance P release | [3] [7] |

| Neuromodulatory | Enhanced GABA availability | Increased inhibitory neurotransmission; reduced central sensitization | [3] |

| Neuroprotective | Reduced glutamate excitotoxicity | Protection against excitotoxic damage; improved neuronal survival | [3] |

| Anti-inflammatory | p38 MAPK inhibition | Reduced IL-1β, TNF-α production without affecting mRNA levels | [7] |

| Autonomic Regulation | Improved heart rate variability | Normalized autonomic nervous system function | [3] |

| Sensory Processing | Improved sensory gating | Reduced sensory overload; improved cognitive function | [3] |

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its effects in fibromyalgia:

Figure 1: Multidimensional mechanism of action of this compound in fibromyalgia, showing neuromodulatory and anti-inflammatory pathways converging on clinical improvement

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound demonstrates significant route-dependent characteristics that directly influence its therapeutic application in fibromyalgia management. Understanding these parameters is essential for optimizing dosing strategies and interpreting clinical outcomes across different administration methods.

Bioavailability and Route Considerations: A randomized crossover study in healthy volunteers established an absolute bioavailability of 60% (range 27-99%) for a 5 mg oral dose compared to 2 mg intravenous administration [9]. The wide variability in oral bioavailability is primarily determined by CYP2D6 activity, which governs the extensive first-pass metabolism of this compound. The inverse correlation between CYP2D6 activity (measured by sparteine metabolic ratio) and bioavailability underscores the impact of pharmacogenetics on this compound exposure [9].

Plasma Concentration Profiles: Following intravenous bolus injection of 2 mg this compound, initial plasma concentrations reach approximately 15.1 ng/mL, declining rapidly with an initial distribution half-life of about 6 minutes [9]. In contrast, oral administration of 5 mg produces a mean maximum concentration (Cmax) of 3.46 ng/mL after 2.6 hours (tmax). Despite the lower peak concentration, oral administration results in higher overall exposure (AUC) from 1 hour onward compared to IV administration, with a 50% greater AUC for the 5 mg oral dose versus 2 mg IV [9].

Metabolic and Elimination Pathways: this compound undergoes extensive hepatic metabolism primarily via CYP2D6-mediated hydroxylation of the indole moiety, followed by conjugation to glucuronides and sulphates [9]. The terminal plasma elimination half-life is approximately 5-6 hours in extensive metabolizers but extends dramatically to 30-40 hours in subjects with CYP2D6 deficiency [9]. This metabolic profile has significant implications for dosing frequency and potential drug accumulation in poor metabolizers.

Table 3: Comparative Pharmacokinetics of this compound Administration Routes

| Pharmacokinetic Parameter | Intravenous (2 mg) | Oral (5 mg) | Clinical Implications |

|---|---|---|---|

| Cmax | 15.1 ng/mL (initial) | 3.46 ng/mL | Higher initial concentrations with IV route |

| Tmax | Immediate | 2.6 hours | Delayed onset with oral administration |

| AUC(0,∞) | 20.7 ng·h/mL | 32.9 ng·h/mL | Greater overall exposure with oral dose |

| Terminal t½ | 5.6 hours | 5.7 hours | Similar elimination regardless of route |

| Absolute Bioavailability | 100% (reference) | 60% (range 27-99%) | High individual variability in oral absorption |

| Key Metabolic Pathway | CYP2D6 hydroxylation | CYP2D6 hydroxylation | Significant impact of pharmacogenetics |

| Influence of CYP2D6 Phenotype | Minimal | Extensive (t½ 6h vs 30-40h) | Dose adjustment may be needed in poor metabolizers |

Experimental Protocols and Methodologies

Clinical Trial Designs

Robust evaluation of this compound efficacy in fibromyalgia has employed various methodological approaches with specific outcome measures and administration protocols:

Patient Selection Criteria: Clinical trials typically enroll patients meeting American College of Rheumatology criteria for fibromyalgia diagnosis, with wash-out periods (typically 2 months) from previous medications [1] [6]. Exclusion criteria commonly include comorbid psychiatric disorders, concurrent antidepressant use, and other neurological conditions to minimize confounding factors.

Dosing Protocols:

Primary Efficacy Endpoints:

- Pain Intensity: Measured using Visual Analog Scale (VAS) and pain scores, with response defined as ≥35% reduction from baseline [4] [6]

- Tender Point Sensitivity: Assessed using dolorimeter pressure threshold measurement at defined tender points [4] [1]

- Functional Symptoms: Evaluated using Fibromyalgia Impact Questionnaire (FIQ), with additional assessment of sleep disturbances, fatigue, morning stiffness, and dizziness [4] [6]

Psychometric Evaluation:

- State-Trait-Anxiety-Inventory (STAI) for anxiety symptoms

- Beck Depression Index (BDI) for depressive symptoms

- von Zerssen (Bf-S) scales for general well-being [6]

Molecular and Biochemical Assessments

Comprehensive translational research has elucidated this compound's mechanisms through specific laboratory methodologies:

Serotonin Transporter Assessment: Evaluation of SERT density and functionality through measurement of [3H]paroxetine binding (Bmax, Kd parameters) and [3H]serotonin uptake (Vmax, Km parameters) in platelet membranes [1]. Specific protocols involve platelet isolation from venous blood, membrane preparation, and radioligand binding assays under controlled conditions.

Cytokine Modulation Studies: Investigation of this compound's anti-inflammatory effects through:

- p38 MAPK phosphorylation assessment via Western blotting

- Cytokine mRNA expression analysis using RT-PCR

- Protein release quantification of IL-1β and TNF-α via ELISA in primary human monocytes stimulated with LPS [7]

Sensory Testing Protocols: Quantitative sensory testing including:

- Pain detection thresholds to mechanical, thermal, and electrical stimuli

- Temporal summation assessment as measure of central sensitization

- Conditioned pain modulation evaluation to assess descending inhibitory pathways [8]

The following diagram illustrates a representative experimental workflow for evaluating this compound in fibromyalgia:

Figure 2: Experimental workflow for evaluating this compound in fibromyalgia, integrating clinical assessment with laboratory analysis

Comparative Analysis with Other 5-HT3 Antagonists

While this compound has been the most extensively studied 5-HT3 receptor antagonist in fibromyalgia, other agents in this class have demonstrated variable efficacy:

Ondansetron has shown pain-relieving properties in neuropathic pain conditions and experimentally induced pain in healthy volunteers [8]. However, its application in fibromyalgia remains less established compared to this compound.

Granisetron has been investigated in fibromyalgia with some clinical efficacy reported [1], though the evidence base remains more limited than for this compound.

The superior documentation of this compound's efficacy in fibromyalgia may relate to its unique multimodal mechanism that extends beyond 5-HT3 receptor blockade, including its anti-inflammatory properties via p38 MAPK inhibition and potential autonomic nervous system modulation [3] [7]. This multifaceted pharmacological profile may confer advantages over more selective 5-HT3 antagonists for addressing the complex pathophysiology of fibromyalgia.

Limitations and Future Research Directions

Despite promising clinical results, several limitations and knowledge gaps merit consideration in future research:

Inconsistent Results Across Pain Conditions: While this compound has demonstrated efficacy in fibromyalgia, a randomized controlled trial in chronic low back pain patients found no significant influence on pain or central hypersensitivity following a single intravenous dose [8]. This suggests that the therapeutic benefits may be condition-specific and dependent on particular underlying mechanisms.

Limited Contemporary Research: The majority of high-quality clinical studies with this compound in fibromyalgia were conducted in the early 2000s, with relatively limited recent investigation despite promising early results [3]. This creates a significant evidence gap regarding long-term efficacy, optimal maintenance dosing, and comparative effectiveness with newer fibromyalgia treatments.

Pharmacogenetic Considerations: The substantial impact of CYP2D6 polymorphism on this compound bioavailability and elimination highlights the need for personalized dosing approaches [9]. Future studies should incorporate pharmacogenetic screening to optimize dosing strategies across different metabolic phenotypes.

Combination Therapy Potential: Research exploring this compound in combination with other fibromyalgia medications (e.g., pregabalin, duloxetine, or mirtazapine) is notably absent from the literature [2]. Given the multifactorial nature of fibromyalgia, rational polypharmacy approaches merit systematic investigation.

Future research priorities should include larger-scale randomized controlled trials with longer follow-up periods, direct comparative studies with established fibromyalgia treatments, mechanistic studies further elucidating the neuroimmune interactions, and clinical translation of pharmacogenetic findings to personalize treatment approaches.

Conclusion

References

- 1. Alteration of serotonin transporter density and activity in ... [arthritis-research.biomedcentral.com]

- 2. Association of the Serotonin and Kynurenine Pathways as ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for Fibromyalgia and Chronic Fatigue Syndrome [healthrising.org]

- 4. Fibromyalgia treatment with intravenous this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of fibromyalgia with this compound, a 5HT3 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Oral treatment of fibromyalgia with this compound given over ... [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory effects of the 5-HT3 receptor ... [sciencedirect.com]

- 8. Effect of intravenous this compound on modulation of pain and ... [sciencedirect.com]

- 9. Pharmacokinetics of therapeutic doses of this compound in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Report: Tropisetron Receptor Occupancy in the Human Brain

Executive Summary

Tropisetron demonstrates complex receptor interactions in the human brain, with particular significance for the α7 nicotinic acetylcholine receptor (α7-nAChR). Through advanced positron emission tomography (PET) imaging methodologies using the specific radioligand ([^{11}C]CHIBA-1001), researchers have quantified dose-dependent receptor occupancy following oral administration. This report provides a comprehensive technical analysis of this compound's central nervous system receptor engagement, detailing the experimental protocols, quantitative findings, and implications for therapeutic development in neurological and psychiatric disorders. The data reveal that this compound achieves significant α7-nAChR occupancy at clinically relevant doses (5-20 mg), with maximal occupancy of approximately 14% at the 20 mg dose level. These findings support the potential repositioning of this established antiemetic agent for novel applications in cognitive enhancement and neuropsychiatric treatment.

Quantitative Analysis of Receptor Occupancy

PET Imaging Data Summary

Table 1: this compound Dose-Dependent α7-nAChR Occupancy in Human Brain

| This compound Dose (mg) | Mean Blocking Rate (%) | Standard Deviation | Sample Size (n) |

|---|---|---|---|

| 5 | 1.2% | ±0.02% | 3 |

| 10 | 7.6% | ±0.03% | 3 |

| 20 | 14.1% | ±0.02% | 3 |

The receptor occupancy data demonstrate a clear dose-response relationship, with the 20 mg dose producing statistically significant α7-nAChR occupancy in the human brain [1]. The blocking rates were calculated using the formula: Blocking rate (%) = 100 × [(V_T at baseline - V_T at loading) / V_T at baseline]%, where V_T represents the total distribution volume of ([^{11}C]CHIBA-1001) [1].

Comparative Receptor Binding Profile

Table 2: this compound Receptor Binding Affinities and Functional Activity

| Receptor Target | Binding Affinity (K_i) | Functional Activity | Experimental System |

|---|---|---|---|

| α7-nAChR | 6.9 nM | Partial agonist | Human receptor studies [1] |

| 5-HT3 receptor | ~3 nM | Antagonist | Human receptor studies [2] [3] |

| α7-nAChR (alternative) | 470 nM | Partial agonist | SH-SY5Y cells [3] |

| APP ectodomain | ~0.9 μM | Binder | Murine Alzheimer's model [2] [3] |

| α4β2-nAChR | No significant affinity | - | Human receptor studies [1] |

The distinct receptor binding profile of this compound differentiates it from other 5-HT3 receptor antagonists such as ondansetron, which exhibits minimal affinity for α7-nAChRs (K_i > 10,000 nM) [1]. This unique pharmacological signature underpins this compound's potential therapeutic applications in central nervous system disorders.

Experimental Protocols and Methodologies

Human PET Imaging Protocol

The foundational research quantifying this compound receptor occupancy in the human brain employed a rigorous PET imaging methodology [1]:

Subject Selection: Twelve healthy non-smoking male volunteers (mean age: 22.2 years, range: 20-31) with no neurological or psychological findings, no medication use, and no history of alcoholism were enrolled. All participants provided written informed consent following institutional review board approval [1].

Study Design: Each volunteer underwent two serial dynamic PET scans using ([^{11}C]CHIBA-1001)—one at baseline and one post-administration of this compound in a randomized, double-blind design [1].

Dosing and Timing: this compound was administered orally at doses of 5, 10, or 20 mg (Navoban, Novartis). The second PET scan was conducted 3-3.5 hours after administration to coincide with peak plasma concentration, based on established pharmacokinetic data showing peak blood concentration at approximately 3.4 hours in healthy Japanese male subjects [1].

PET Imaging Parameters: Imaging was performed using a SET 2400W scanner (Shimadzu Co.) with spatial resolution of 4.4 mm FWHM in the transverse direction and 6.5 mm FWHM in the axial direction. Subjects received intravenous bolus injection of ([^{11}C]CHIBA-1001) (injected dose: 518±53 MBq; specific activity: 42.7±22.6 TBq/mmol) [1].

Data Acquisition: A dynamic series of decay-corrected PET data were collected in 2D mode for 90 minutes with the following frame arrangement: 10 seconds×6 frames, 30 seconds×3 frames, 60 seconds×5 frames, 150 seconds×5 frames, and 300 seconds×14 frames [1].

Arterial Blood Sampling: For input function generation, 26 arterial blood samples were collected post-injection. Plasma was separated, weighed, and measured for radioactivity with a sodium-iodide well scintillation counter. Six samples collected at 3, 10, 20, 30, 40, and 60 minutes were processed by HPLC for metabolite analysis [1].

The following diagram illustrates the experimental workflow for measuring this compound receptor occupancy:

Figure 1: Experimental workflow for this compound receptor occupancy measurement using PET imaging

Image Analysis and Quantification

Image Processing: Image manipulations were performed using the "Dr. View" medical image processing application (version 5.2, AJS Inc., Tokyo, Japan). Regions of interest (ROIs) were defined over multiple brain regions including the frontal, temporal, parietal, and occipital cortices, head of the caudate nucleus, putamen, and cerebellum with reference to coregistered magnetic resonance images serving as anatomical guides [1].

Kinetic Modeling: The total distribution volume (V_T) of ([^{11}C]CHIBA-1001) was calculated from regional time-activity curves and metabolite-corrected input functions using Logan graphical analysis [1]. This approach enables quantification of radioligand binding without the need for arterial blood sampling throughout the entire imaging session.

Occupancy Calculation: Blocking rates (%) were calculated for each ROI using the formula: 100 × [(V_T at baseline - V_T at loading) / V_T at baseline]% [1]. This provides a direct measure of the extent to which this compound occupies α7-nAChRs, preventing radioligand binding.

Multi-Target Mechanisms and Signaling Pathways

Primary Molecular Targets

This compound exhibits a unique multi-target pharmacological profile that underlies its diverse central nervous system effects:

5-HT3 Receptor Antagonism: this compound functions as a potent and selective 5-HT3 receptor antagonist with nanomolar affinity (K_i ~ 3 nM) [2] [3]. Structural studies of related 5-HT3 antagonists reveal that these compounds bind to the orthosteric site of the receptor, stabilizing it in a closed/inactive conformation [4].

α7-nAChR Partial Agonism: this compound acts as a partial agonist at α7-nAChRs with binding affinities ranging from 6.9 nM to 470 nM across different experimental systems [1] [2] [3]. This activity is particularly significant given the role of α7-nAChRs in cognitive processes and sensory gating.

APP Direct Binding: Interestingly, this compound also binds directly to the amyloid precursor protein (APP) ectodomain with submicromolar affinity (K_d ~ 0.9 μM) [2] [3]. This interaction may contribute to its ability to modulate APP processing, increasing the sAPPα/Aβ ratio observed in Alzheimer's disease models.

The following diagram illustrates this compound's multi-target mechanisms and downstream effects:

Figure 2: this compound's multi-target mechanisms and therapeutic effects

Immunomodulatory Signaling Pathways

Recent research has revealed that this compound also modulates immune signaling pathways through mechanisms that may involve both α7-nAChR-dependent and independent pathways:

TLR and JAK2/STAT3 Signaling: this compound balances immune responses via TLR2, TLR4, and JAK2/STAT3 signaling pathways in LPS-stimulated peripheral blood mononuclear cells (PBMCs). Treatment upregulates transcription of TLR2, TLR4, JAK2, and STAT3 genes while suppressing pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and promoting anti-inflammatory IL-10 expression [5].

Cholinergic Anti-inflammatory Pathway: As a partial agonist of α7-nAChRs, this compound may engage the cholinergic anti-inflammatory pathway, which represents an important interface between the nervous and immune systems [5].

Clinical Implications and Therapeutic Applications

Cognitive Enhancement in Neuropsychiatric Disorders

The α7-nAChR occupancy demonstrated by this compound in human PET studies directly supports its investigation for cognitive enhancement in neuropsychiatric disorders:

Schizophrenia: A randomized, double-blind clinical trial demonstrated that a single day of this compound treatment (5-20 mg) improved cognitive deficits and P50 inhibition deficits in schizophrenia patients. The 5 mg and 20 mg doses significantly improved total RBANS scores, while the 5 mg and 10 mg doses significantly improved P50 inhibition [6]. This rapid onset of cognitive enhancement suggests direct receptor-mediated effects rather than long-term adaptive changes.

Alzheimer's Disease: In murine Alzheimer's models, this compound improved the sAPPα/Aβ ratio and enhanced performance in memory-related tasks. Comparative studies showed that this compound produced greater cognitive improvements than existing Alzheimer's therapeutics memantine and donepezil at equivalent doses [2] [3].

Neuroprotective Mechanisms

This compound demonstrates multiple neuroprotective mechanisms that may be relevant to therapeutic development:

APP Processing Modulation: Through its direct binding to APP, this compound promotes non-amyloidogenic processing of APP, increasing the neuroprotective sAPPα fragment while reducing the production of amyloidogenic Aβ peptides [2] [3].

Oxidative Stress Reduction: Studies in streptozotocin-induced diabetic rats demonstrate that this compound attenuates pancreatic apoptosis through SIRT1/NF-κB signaling and reduces renal oxidative stress [5].

Conclusion and Research Directions

The quantification of This compound receptor occupancy in the human brain using ([^{11}C]CHIBA-1001) PET imaging provides critical translational evidence supporting its potential applications beyond antiemetic therapy. The dose-dependent α7-nAChR occupancy, combined with its unique multi-target pharmacology, positions this compound as a promising candidate for drug repurposing in cognitive disorders, schizophrenia, and Alzheimer's disease.

Future research directions should include:

- Long-term occupancy studies to establish the relationship between sustained receptor engagement and clinical outcomes

- Dose-optimization trials to identify the optimal balance between α7-nAChR occupancy and 5-HT3 receptor blockade

- Combination therapy approaches leveraging this compound's multi-target mechanisms alongside existing therapeutics

- Biomarker development to identify patient populations most likely to respond to this compound treatment

References

- 1. of α7 Nicotinic Acetylcholine Occupancy in the Receptors by... Brain [pmc.ncbi.nlm.nih.gov]

- 2. The multi-functional drug this compound binds APP and ... [pmc.ncbi.nlm.nih.gov]

- 3. The multi-functional drug this compound binds APP and ... [sciencedirect.com]

- 4. Molecular mechanism of setron-mediated inhibition of full- ... [nature.com]

- 5. This compound balances immune responses via TLR2, TLR4 ... [pubmed.ncbi.nlm.nih.gov]

- 6. One-day this compound treatment improves cognitive deficits and P50... [nature.com]

Tropisetron serotonin antagonist antiemetic properties

Core Pharmacology and Mechanism of Action

Tropisetron exerts its primary antiemetic effect through competitive antagonism of the 5-HT3 receptor, blocking the action of serotonin at sites including peripheral vagal nerve terminals and the central chemoreceptor trigger zone (CTZ) [1]. The table below summarizes its key molecular interactions:

| Target | Action | Primary Therapeutic Effect | Experimental/Therapeutic Potential |

|---|---|---|---|

| 5-HT3 Receptor [1] [2] | Antagonist | Blocks serotonin, suppressing CINV [1]. | Well-established, primary clinical use. |

| α7nACh Receptor [3] [4] [5] | Partial Agonist | Modulates cholinergic transmission [3]. | Neuroprotection, anti-epileptic, cognitive improvement [3] [4]. |

| HER2 [1] | Binder | Unknown; clinical significance not fully elucidated. | - |

This multi-target action is illustrated in the following pathway:

This compound's primary antiemetic mechanism of action.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dosing and understanding drug interactions. Key quantitative data are summarized below:

| Parameter | Value | Details & Conditions |

|---|---|---|

| Bioavailability [1] [2] | ~60% | Due to significant first-pass metabolism. |

| Tmax [6] [1] | ~3 hours | Time to reach peak plasma concentration after oral administration. |

| Protein Binding [1] [2] | 71% | Non-specific binding to plasma proteins. |

| Volume of Distribution [1] | 400-600 L | Suggests extensive tissue distribution. |

| Primary Metabolizing Enzyme [6] | CYP2D6 | Mediates up to 91% of its metabolism. |

| Elimination Half-life [1] [2] | 5.7 - 8 hours | |

| Route of Excretion [1] [2] | Urine: ~78% (8% unchanged) | Feces: ~15% |

The metabolic pathway of this compound is primarily mediated by the CYP2D6 enzyme, with minor contributions from CYP3A4 [6].

Primary metabolic pathway of this compound, led by CYP2D6.

Technical Protocols for Key Research Applications

Beyond its established antiemetic use, preclinical research reveals this compound's potential for repurposing, particularly in central nervous system (CNS) disorders.

1. Investigating Anti-Epileptic Effects *In Vivo*

A 2024 study demonstrated this compound's anti-epileptic effect in a rat model of temporal lobe epilepsy (TLE) via activation of α7nAChRs [3].

- Animal Model: Male Sprague-Dawley rats (200 ± 20 g) with pilocarpine-induced epilepsy [3].

- Drug Treatment:

- This compound: 3 mg/kg/day, intraperitoneal (i.p.) injection.

- Duration: Administered for 3 weeks after onset of spontaneous recurrent seizures (SRS).

- Control: Saline.

- Mechanism Probe: α-bungarotoxin (α-bgt), a specific α7nAChR antagonist, injected at 1 μg/kg/day 30 minutes prior to this compound [3].

- Key Assessments:

- Seizure Monitoring: Continuous video recording to document SRS frequency, severity (Racine scale IV or higher), and duration [3].

- Cognitive Function: Morris water maze test for spatial learning and memory [3].

- Histological & Biochemical Analysis: Post-perfusion, brains were analyzed via Nissl staining (hippocampal sclerosis), immunohistochemistry (α7nAChR expression), and Western blot (synapse-associated proteins). Neurotransmitter levels (glutamate, GABA, ACh) and inflammatory cytokines were quantified [3].

2. Modulating Neuronal Excitability *Ex Vivo*

A 2025 study used whole-cell patch-clamp electrophysiology on mouse brain slices to investigate this compound's effects on neuronal excitability in an Alzheimer's disease (AD) model [4].

- Tissue Preparation: Acute hippocampal slices (300 μm thickness) from 4-month-old wild-type (WT) and hAPP-J20 (AD model) mice [4].

- Electrophysiology:

- Solution: Artificial cerebrospinal fluid (aCSF) continuously oxygenated.

- Drug Application: this compound dissolved in aCSF and perfused onto the slices [4].

- Recording: Targeted pyramidal neurons and fast-spiking interneurons in the hippocampal CA1 region. Firing properties were recorded in current-clamp mode by injecting depolarizing current steps [4].

- Measured Parameters:

- Number of action potentials (spikes) in response to current injections.

- Spike frequency.

- Action potential amplitude [4].

Adverse Effects and Drug Interactions

This compound is generally well-tolerated. The most common adverse effects include headache, constipation, and dizziness [1] [2]. Extrapyramidal side effects are rare [1].

- Pharmacogenomic Considerations: Ultra-rapid metabolizers with certain CYP2D6 gene duplications may have reduced drug exposure and potentially decreased efficacy [1].

- Drug-Drug Interactions: Formal, clinically significant drug interaction studies are limited. As a substrate of CYP2D6, its plasma concentration could be affected by strong inducers or inhibitors of this enzyme [2].

Future Research and Development Directions

Research is expanding beyond antiemetic applications, exploring this compound's potential in:

- Neurodegenerative Diseases: Modulating hippocampal hyperexcitability in Alzheimer's models [4].

- Psychiatric Disorders: Potential benefits in conditions like depression and schizophrenia through α7nAChR activation [3].

- Other Conditions: Early research suggests possible anti-parasitic and renoprotective effects [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound, an Antiemetic Drug, Exerts an Anti‐Epileptic ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates the firing activity of pyramidal and ... [sciencedirect.com]

- 5. This compound HCl | 5-HT Receptor antagonist | Mechanism [selleckchem.com]

- 6. PharmGKB summary: ondansetron and this compound ... pathways [pmc.ncbi.nlm.nih.gov]

how does tropisetron work for chemotherapy-induced nausea

Core Mechanism of Action as an Antiémetic

Tropisetron's primary antiemetic action comes from selective and competitive antagonism of serotonin (5-hydroxytryptamine, or 5-HT) at the 5-HT₃ receptor sites [1] [2] [3].

- Physiological Trigger: Chemotherapy damages enterochromaffin cells in the gastrointestinal (GI) tract, causing massive serotonin release [4].

- Initiation of Emesis: Serotonin binds to 5-HT₃ receptors on vagus nerve terminals in the GI tract, initiating a signal relay to the brain's vomiting center (area postrema and chemoreceptor trigger zone) [2] [4].

- Receptor Blockade: this compound binds to 5-HT₃ receptors in both the peripheral vagal nerve endings and the central nervous system, preventing serotonin from binding and interrupting the vomiting reflex [1] [5] [2].

The diagram below illustrates this core pathway and this compound's intervention point.

This compound blocks 5-HT₃ receptors in the GI tract and brain to suppress CINV.

Additional Pharmacological Properties

Beyond 5-HT₃ receptor antagonism, this compound exhibits other biologically relevant activities.

α7 Nicotinic Acetylcholine Receptor Partial Agonism: this compound acts as a potent and selective partial agonist at the α7 nicotinic receptor [6] [7]. This activity is distinct from other 5-HT₃ antagonists like ondansetron and may contribute to observed anti-inflammatory and potential neuroactive effects [6].

Immunomodulatory and Anti-inflammatory Effects: this compound inhibits T cell activation by targeting the calcineurin signaling pathway [8]. It suppresses key transcription factors NFAT and AP-1, inhibiting IL-2 gene transcription and synthesis - effects likely independent of serotonin receptor blockade and relevant for managing inflammatory diseases [8].

Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters of this compound for researchers.

| Parameter | Value | Details |

|---|---|---|

| Bioavailability | ~60% | Due to significant first-pass metabolism [2]. |

| Time to Cmax | ~3 hours | After oral administration [2]. |

| Protein Binding | ~71% | Non-specific binding to plasma proteins [2]. |

| Metabolism | Hepatic | Primarily via CYP2D6 and CYP3A4; hydroxylation and conjugation [2] [4]. |

| Elimination Half-life | ~5.7 hours [2] | |

| Route of Elimination | Renal (~78%) and Fecal (~22%) | ~8% excreted unchanged in urine [2]. |

Comparative Efficacy and Clinical Use

In clinical practice, this compound is established as an effective antiemetic.

- Efficacy Profile: this compound monotherapy is effective for controlling acute CINV; efficacy for delayed CINV is less pronounced [1]. Combination with dexamethasone significantly enhances efficacy for both acute and delayed CINV [1] [7].

- Comparative Efficacy: Clinical efficacy is generally similar to other first-generation 5-HT₃ antagonists like ondansetron and granisetron [1] [9].

- Dosage: Recommended dosage is 5 mg once daily, administered orally or intravenously, with no efficacy increase at higher doses [1] [9].

Methodologies for Key Experiments

The following experimental protocols are based on research into this compound's mechanisms.

Protocol 1: Assessing Inhibition of T Cell Activation

This method evaluates this compound's immunomodulatory potential [8].

- T Cell Isolation and Culture: Isolate human T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation. Culture cells in RPMI-1640 medium with serum and antibiotics.

- T Cell Stimulation: Activate T cells using anti-CD3 and anti-CD28 antibodies to engage the T cell receptor (TCR) in a 96-well plate.

- Drug Treatment: Co-incubate stimulated T cells with varying concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO).

- Analysis of Early Activation Marker: After 24 hours, analyze cell surface expression of CD69 using flow cytometry.

- Analysis of Cytokine Production: After 48 hours, measure IL-2 concentration in culture supernatant using ELISA.

Protocol 2: Evaluating NFAT Transcriptional Inhibition

This method investigates effect on calcineurin-NFAT signaling pathway [8].

- Cell Line: Use Jurkat T cells or other suitable T cell line.

- Transfection: Transfect cells with an NFAT-responsive luciferase reporter plasmid.

- Stimulation & Treatment: Stimulate transfected cells with PMA (phorbol ester) and ionomycin (calcium ionophore), with or without this compound pre-treatment.

- Luciferase Assay: After 6-8 hours, lyse cells and measure luciferase activity, normalizing to protein concentration or control reporter.

Protocol 3: Receptor Binding Assay for α7 nAChR

This method confirms direct interaction with α7 nicotinic receptors [6] [7].

- Membrane Preparation: Prepare membranes from cell lines expressing human α7 nAChR.

- Competitive Binding: Incubate membrane preparations with a known radiolabeled α7 nAChR antagonist (e.g., [³H]methyllycaconitine) in the presence of increasing concentrations of this compound.

- Filtration and Quantification: Filter samples to separate bound from free radioligand; measure bound radioactivity by scintillation counting.

- Data Analysis: Use data to calculate the inhibition constant (Ki) for this compound, indicating binding affinity.

Research and Development Implications

This compound's multi-target pharmacology presents several promising research directions.

- Drug Repurposing: The anti-inflammatory effects mediated via T cell suppression suggest potential for managing chronic inflammatory and autoimmune diseases [8].

- Neuroscience and CNS Disorders: The α7 nAChR partial agonist activity indicates potential for treating cognitive deficits and neuropsychiatric conditions [7].

- Design of Novel Multi-Target Drugs: this compound serves as a structural template for designing new compounds that simultaneously target 5-HT₃ receptors, α7 nAChRs, and components of the T cell activation pathway [8] [6].

References

- 1. This compound: an update of its use in the prevention ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound (Navoban) [hemonc.org]

- 4. 5-HT3 antagonist [en.wikipedia.org]

- 5. This compound. A review of its pharmacodynamic and ... [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-HT3 antagonist this compound (ICS 205-930) is a potent ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. The 5-HT3 receptor antagonist this compound inhibits T cell ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. A review of the clinical experience [pubmed.ncbi.nlm.nih.gov]

Tropisetron pharmacodynamic properties and receptor affinity

Core Pharmacodynamic Profile of Tropisetron

| Pharmacological Target | Affinity (Kᵢ)/Potency | Type of Interaction | Primary Functional Consequences |

|---|---|---|---|

| 5-HT3 Receptor | Kᵢ = 0.81 nM (in N1E-115 cells) [1] | Competitive Antagonist [1] | Antiemetic effect; inhibits serotonin-mediated nausea/vomiting [2] [1] |

| α7 Nicotinic Acetylcholine Receptor | Kᵢ = 6.9 nM [3] | Partial Agonist / Positive Allosteric Modulator [3] | Potential cognitive enhancement, neuroprotection; sensitizes receptor to acetylcholine [3] |

| Glycine Receptor (GlyR) | Femtomolar Potentiation (at α1 homomeric receptor) [4] | Positive Allosteric Modulator (Potentiation) & Inhibitor (at µM) [4] | Potentiation of inhibitory neurotransmission; N102 residue critical for inhibitory effect [4] |

| 5-HT4 Receptor | Potent Antagonist (pIC₅₀ ~10.6 for SB-207058 analogue) [1] | Antagonist [1] | Investigation for GI motility disorders; derived from this compound structure [1] |

Detailed Mechanisms and Signaling Pathways

This compound's effects are mediated through its interactions with several ligand-gated ion channels, each with distinct signaling pathways and functional outcomes.

Primary Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a cation-selective ligand-gated ion channel within the Cys-loop receptor superfamily. Its activation by serotonin (5-HT) leads to membrane depolarization and neuronal excitation [5].

Mechanism of Antagonism: this compound acts as a competitive antagonist at the orthosteric binding site in the extracellular domain of the 5-HT3 receptor. This binding prevents serotonin from activating the receptor, thereby inhibiting the depolarization of vagal afferent nerves in the gastrointestinal tract and neurons in the chemoreceptor trigger zone (CTZ) of the area postrema [2] [6]. This mechanism is the foundation of its potent antiemetic effect, particularly against chemotherapy-induced nausea and vomiting (CINV) [1] [3].

Pathway of Chemotherapy-Induced Vomiting and this compound's Primary Antiemetic Mechanism

Positive Allosteric Modulation of the α7 Nicotinic Receptor

This compound's interaction with the α7 nAChR is particularly notable for its therapeutic potential beyond antiemesis.

Mechanism of Modulation: this compound functions as a partial agonist and a positive allosteric modulator at the α7 nAChR [3]. It not only directly activates the receptor with low efficacy but also potently sensitizes it to its natural agonist, acetylcholine [3]. This dual action enhances cholinergic signaling, which is implicated in cognitive processes and neuroprotection. This mechanism is distinct from its 5-HT3 blockade and is not shared by other common 5-HT3 antagonists like ondansetron [3].

This compound's Dual Action as a Partial Agonist and Positive Allosteric Modulator at α7 nAChR

Bimodal Modulation of the Glycine Receptor

This compound exhibits a unique, concentration-dependent bimodal effect on the inhibitory Glycine receptor (GlyR).

Mechanism of Modulation:

- Femtomolar Potentiation: At remarkably low (femtomolar) concentrations, this compound acts as a positive allosteric modulator, enhancing the receptor's response to glycine. This potentiation occurs only when this compound is applied in the presence of the agonist glycine [4].

- Micromolar Inhibition: At higher (micromolar) concentrations, it acts as an inhibitor. A key molecular determinant for this inhibitory effect is residue N102 in the α1 subunit. A conservative mutation of this residue (N102A) ablates the inhibitory effect without affecting potentiation, suggesting different binding orientations or sites for the two actions [4].

Additional Relevant Pharmacodynamic Effects

- Immunomodulatory Effects: this compound inhibits T-cell activation by targeting the calcineurin pathway. It suppresses the DNA binding and transcriptional activity of key transcription factors like NFAT and AP-1, indicating a receptor-independent mechanism that may contribute to anti-inflammatory effects [7].

- Emerging Anti-Cancer Potential: Recent research indicates that this compound can suppress Interleukin-33 (IL-33) expression by inhibiting IRF3 phosphorylation. In mouse models, this mechanism resulted in the suppression of chronic pancreatitis and its progression to pancreatic cancer, suggesting a novel therapeutic application for cancer prevention in high-risk populations [8].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these properties, here are summaries of key methodologies from the literature.

Measuring 5-HT3 Receptor Antagonism

Radioligand Binding Assay (from [1]):

- Cell Line: N1E-115 mouse neuroblastoma cells.

- Radioligand: [³H]ICS 205-930 (a potent 5-HT3 antagonist).

- Protocol: Prepare cell membranes. Incubate with the radioligand and increasing concentrations of unlabeled this compound to compete for binding. Determine the concentration that displaces 50% of specific radioligand binding (IC₅₀) and calculate the inhibition constant (Kᵢ).

- Outcome: Direct measurement of receptor affinity.

Evaluating α7 nAChR Interaction

Receptor Occupancy in Human Brain (from [3]):

- Imaging Tracer: [¹¹C]CHIBA-1001, a selective α7 nAChR PET ligand.

- Protocol: Administer a single oral dose of this compound to human subjects. Perform PET scans to measure the distribution volume (V_T) of the tracer in the brain pre- and post-tropisetron administration.

- Outcome: A significant decrease in tracer V_T after this compound confirms its binding to α7 nAChRs in the human brain in vivo.

Assessing Glycine Receptor Modulation

Two-Electrode Voltage Clamp (TEVC) in Oocytes (from [4]):

- System: Xenopus laevis oocytes expressing recombinant human α1 GlyR.

- Protocol:

- Potentiation: Apply a low, EC₂₀ concentration of glycine to evoke a small current. Co-apply glycine with femtomolar to picomolar concentrations of this compound and measure the potentiation of the glycine-activated current.

- Inhibition: Apply a near-saturating (EC₅₀–EC₉₀) concentration of glycine. Co-apply with micromolar concentrations of this compound and measure the reduction in current.

- Mutation Analysis: Repeat experiments with mutant receptors (e.g., N102A) to identify molecular determinants of action.

Investigating IL-33 Suppression (Anti-inflammatory/Anti-cancer)

In Vitro Suppression Assay (from [8]):

- Cell Lines: Mouse keratinocyte (Pam212) or pancreas-derived (839WT) cell lines.

- Stimulation: Transfert cells with poly(I:C) (1.5 μg/mL) using Lipofectamine 2000 to mimic viral infection and induce IL-33 expression.

- Drug Treatment: Apply this compound.

- Outcome Measurement:

- qPCR: Quantify IL-33 mRNA levels.

- Western Blot: Assess IRF3 phosphorylation (a key upstream regulator of IL-33) and total IL-33 protein.

Therapeutic Implications of Multi-Target Pharmacology

This compound's diverse receptor profile translates into several therapeutic implications:

- Established Use: Its high-affinity 5-HT3 receptor antagonism is the basis for its effective use as an antiemetic in patients receiving emetogenic chemotherapy [3] [9].

- Neurological/Psychiatric Potential: The modulation of α7 nAChR and GlyR positions this compound as a potential therapeutic agent for cognitive deficits (e.g., in schizophrenia) and neuropathic pain [4] [3].

- Inflammatory & Autoimmune Diseases: Its inhibition of T-cell activation via the calcineurin pathway suggests potential use in managing chronic inflammatory and autoimmune diseases [7].

- Cancer Prevention: The newly discovered ability to suppress IL-33 opens a novel avenue for preventing cancer-prone chronic inflammation, such as in pancreatic cancer [8].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. PharmGKB summary: ondansetron and this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound modulation of the glycine receptor: femtomolar ... [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in 5-HT3 receptor pharmacology [sciencedirect.com]

- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI [ncbi.nlm.nih.gov]

- 7. The 5-HT3 receptor antagonist this compound inhibits T cell ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Suppresses Chronic Pancreatitis and ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound [en.wikipedia.org]

Comprehensive Application Notes and Protocols: Tropisetron-Dexamethasone Antiemetic Therapy

Introduction to Tropisetron-Dexamethasone Combination Therapy

This compound-dexamethasone combination therapy represents a well-established antiemetic approach for preventing and managing nausea and vomiting in clinical settings, particularly in oncology and surgical disciplines. This compound is a selective 5-HT3 receptor antagonist that blocks serotonin receptors in both the peripheral nervous system (gastrointestinal tract) and central nervous system (chemoreceptor trigger zone). Dexamethasone, a corticosteroid, enhances the antiemetic efficacy through mechanisms that are not fully understood but may involve prostaglandin inhibition, endorphin release, or modulation of blood-brain barrier permeability. This combination leverages synergistic pharmacological actions to provide superior control of emetic episodes compared to monotherapy, particularly for patients undergoing highly emetogenic chemotherapy or surgical procedures with high risk of postoperative nausea and vomiting (PONV).

The rationale for this combination is grounded in robust clinical evidence demonstrating that while this compound monotherapy is effective for acute nausea and vomiting, the addition of dexamethasone significantly extends the protective effect and improves control of delayed symptoms. This combination is particularly valuable in managing chemotherapy-induced nausea and vomiting (CINV) associated with moderately to highly emetogenic agents like cisplatin, as well as preventing PONV in susceptible patient populations. The following application notes and protocols provide detailed guidance for researchers and clinicians on the implementation, optimization, and mechanistic basis of this antiemetic strategy.

Clinical Evidence and Efficacy Data

Efficacy in Chemotherapy-Induced Nausea and Vomiting

The antiemetic efficacy of this compound-dexamethasone combination has been extensively evaluated in multiple clinical trials, particularly in patients receiving highly emetogenic chemotherapy. A randomized crossover trial comparing this compound plus dexamethasone (TROPDEX) versus conventional metoclopramide-dexamethasone-diphenhydramine (METDEX) in Chinese patients receiving high-dose cisplatin (60-100 mg/m²) demonstrated superior control of acute vomiting with the TROPDEX regimen [1]. Complete control of acute vomiting was observed in 64% of patients with TROPDEX compared to only 14% with METDEX (P<0.01), while complete plus major control was achieved in 84% versus 58%, respectively [1]. The mean vomiting episodes on day 1 were significantly lower with TROPDEX (1.4) compared to METDEX (3.5, P<0.01) [1].

A comprehensive review of this compound confirmed that the combination with dexamethasone is more effective than monotherapy, with complete control of cisplatin-induced nausea and vomiting obtained in 69-97% of patients receiving the combination compared with 46-80% receiving this compound monotherapy in randomized trials [2]. This enhancement of antiemetic efficacy with dexamethasone addition was further validated in a factorial design study of 445 patients with incomplete control of CINV on this compound monotherapy, which demonstrated that adding dexamethasone significantly increased complete response rates for both acute (76% vs. 66%, P=0.020) and delayed emesis (50% vs. 34%, P=0.0004) [3].

Table 1: Efficacy of this compound-Dexamethasone Combination in CINV

| Cancer Type/Chemotherapy | Complete Response Acute Phase | Complete Response Delayed Phase | Study Reference |

|---|---|---|---|

| High-dose cisplatin (60-100 mg/m²) | 64% | No significant difference vs. comparator | [1] |

| Cisplatin-based chemotherapy | 69-97% (with dexamethasone) vs. 46-80% (monotherapy) | Moderate improvement with dexamethasone | [2] |

| Non-cisplatin chemotherapy | Significantly greater control with combination | Significantly greater control with combination | [4] |

| Continuous infusion cisplatin-doxorubicin-high-dose ifosfamide | 80% complete protection over 256 treatment days | 80% complete protection over 256 treatment days | [5] |

Efficacy in Postoperative Nausea and Vomiting

The combination has also demonstrated efficacy in surgical settings, though recent evidence suggests second-generation 5-HT3 receptor antagonists may provide superior outcomes. A 2025 randomized controlled trial in children undergoing adenotonsillectomy compared palonosetron-dexamethasone versus this compound-dexamethasone for PONV prevention [6]. The palonosetron group demonstrated significantly lower PONV incidence during the 0-48 hour postoperative period (5.8% vs. 25.5%, p<0.05) [6] [7]. This difference was most pronounced during the first 24 hours: 0-6 hours (0% vs. 10%, p<0.05) and 6-24 hours (3.8% vs. 7.8%, p<0.05) [6]. The difference during 24-48 hours was statistically insignificant (4% vs. 8%, p>0.05) [6].

Comparative Efficacy with Other Antiemetic Regimens

When compared to other antiemetic approaches, this compound demonstrates similar efficacy to other first-generation 5-HT3 antagonists. Clinical evidence indicates there are generally no significant differences between the control of acute or delayed nausea and vomiting provided by this compound, ondansetron, or granisetron in randomized, comparative trials [2]. The antiemetic efficacy of this compound is maintained over multiple cycles of chemotherapy, making it suitable for extended treatment regimens [2].

Table 2: Adverse Effect Profile of this compound-Based Antiemetic Regimens

| Adverse Effect | This compound-Dexamethasone | This compound Monotherapy | Metoclopramide-Dexamethasone | Study Reference |

|---|---|---|---|---|

| Headache | 27% | 27% | Not reported | [1] |

| Dizziness | Not reported | Not reported | 40% | [1] |

| Transient junctional rhythm | Rare (pediatric population) | Rare (pediatric population) | Not reported | [6] |

| Constipation | Mild to moderate | Mild to moderate | Less frequent | [8] |

| Diarrhea | Mild incidence | Mild incidence | More frequent | [8] |

Detailed Protocol for Chemotherapy-Induced Nausea and Vomiting Prophylaxis

Patient Selection and Indications

The this compound-dexamethasone combination is indicated for adult and pediatric patients (with appropriate dosing adjustments) scheduled to receive moderately to highly emetogenic chemotherapy, particularly cisplatin-based regimens. The regimen has demonstrated efficacy in various cancer types, including nasopharyngeal carcinoma, osteosarcoma, and other malignancies treated with emetogenic chemotherapy [1] [5]. Special consideration should be given to patients who have experienced incomplete control of CINV with other antiemetic regimens, as the combination has demonstrated efficacy in this population [3].

Dosing and Administration Schedule

Day 1 (Chemotherapy Day):

Days 2-6 (Maintenance Phase):

For chemotherapy regimens administered as continuous infusion over several days, such as cisplatin (48-hour infusion) followed by doxorubicin (24-hour infusion) and high-dose ifosfamide (120-hour infusion), an alternative dosing schedule has been validated: This compound 5 mg IV plus dexamethasone 8 mg IV every 12 hours throughout the chemotherapy infusion period [5]. This regimen achieved complete protection from emesis in 80% of treatment days across 256 days evaluated [5].

Assessment and Monitoring Parameters

Efficacy Assessment:

- Record number of vomiting episodes, severity of nausea (using visual analog scale or categorical scale), and use of rescue medication throughout the 5-7 day assessment period [1] [3].

- Document complete response (no vomiting, no rescue medication), major control (1-2 vomiting episodes), and failure (>2 vomiting episodes or requiring rescue medication) [1].

- Monitor separately for acute (0-24 hours post-chemotherapy) and delayed (24-120 hours post-chemotherapy) phases [1] [2].

Safety Monitoring:

- Document incidence and severity of adverse effects, particularly headache, constipation, diarrhea, and dizziness [1] [8].

- In pediatric populations, monitor for cardiac rhythm abnormalities, particularly transient junctional rhythm [6].

- Conduct routine laboratory assessments including liver function tests, as mild transaminase elevations have been associated with 5-HT3 antagonists [8].

The following workflow diagram illustrates the complete experimental protocol for CINV prophylaxis:

Figure 1: CINV Prophylaxis Experimental Workflow

Detailed Protocol for Postoperative Nausea and Vomiting Prophylaxis

Patient Population and Surgical Settings

The this compound-dexamethasone combination is indicated for patients at high risk for PONV, including those undergoing procedures with known high emetogenic potential such as adenotonsillectomy, laparoscopic surgery, and gynecological procedures [6] [8]. Pediatric patients undergoing adenotonsillectomy represent a particularly relevant population, as this procedure carries a PONV incidence as high as 89% without prophylaxis [7].

Dosing and Administration

Pediatric Population (3-12 years):

- This compound: 0.1 mg/kg (maximum 2 mg) intravenously, administered 5 minutes before anesthesia induction [6] [7].

- Dexamethasone: 0.15 mg/kg (maximum 5 mg) intravenously, administered during anesthesia induction [6] [7].

- Dose calculation should be based on actual body weight, with appropriate maximum limits.

Adult Population:

- This compound: 2-5 mg intravenously before anesthesia induction [8].

- Dexamethasone: 4-8 mg intravenously during anesthesia induction.

- The combination may be particularly beneficial in adults undergoing procedures requiring postoperative opioid analgesia, which increases PONV risk.

Assessment and Monitoring

Efficacy Endpoints:

- Primary: Incidence of PONV at 0-6, 6-24, and 24-48 hours postoperatively [6].

- Secondary: PONV severity scores (0=no nausea/vomiting, 1=nausea without vomiting, 2=one vomiting episode, 3=multiple vomiting episodes), use of rescue antiemetics, and time to first rescue medication [6] [7].

- Assess patient satisfaction with antiemetic control using standardized scales.

Safety Monitoring:

Mechanism of Action and Neuropharmacological Pathways

The antiemetic efficacy of the this compound-dexamethasone combination arises from complementary effects on multiple pathways involved in the emetic reflex. This compound exerts its primary antiemetic effect through competitive antagonism of 5-HT3 receptors in both the peripheral and central nervous systems [2] [8]. In the periphery, this compound blocks 5-HT3 receptors on vagal afferent nerves in the gastrointestinal mucosa, preventing serotonin release triggered by chemotherapeutic agents or other emetogenic stimuli [2]. Centrally, it antagonizes 5-HT3 receptors in the area postrema and nucleus tractus solitarius, key components of the chemoreceptor trigger zone [2].

Unlike other first-generation 5-HT3 antagonists, this compound exhibits a unique pharmacological profile as a partial agonist of α7 nicotinic acetylcholine receptors (α7 nAChRs) with high affinity (Ki = 6.9 nM) [8]. This distinctive mechanism was demonstrated in receptor occupancy studies showing that a single oral administration of this compound, but not ondansetron, decreases the VT of [11C]CHIBA-1001 in the human brain, confirming binding to α7 nAChRs [8]. This dual activity may contribute to enhanced antiemetic efficacy and potential effects on cognitive function, though the clinical significance in antiemesis requires further investigation.

Dexamethasone enhances the antiemetic efficacy of this compound through several proposed mechanisms, including inhibition of prostaglandin synthesis, reduction of serotonin turnover in the gastrointestinal tract, and modulation of the blood-brain barrier permeability to emetogenic substances [2]. The corticosteroid may also exert anti-inflammatory effects that mitigate chemotherapy-induced mucosal damage and subsequent serotonin release [2]. The synergistic action of these two agents results in more complete and sustained control of emetic episodes compared to either drug alone.

The following diagram illustrates the neuropharmacological pathways targeted by this compound-dexamethasone combination:

Figure 2: Neuropharmacological Pathways of this compound-Dexamethasone Combination

Formulation, Stability, and Compatibility

Available Formulations

This compound is available in both intravenous and oral formulations, facilitating the transition from inpatient to outpatient care [2]. The intravenous formulation is typically supplied as 5 mg/5 mL solution in ampules, while the oral formulation is available as 5 mg capsules or solution. Dexamethasone is available in various intravenous and oral formulations, with compatibility demonstrated between the intravenous forms of both drugs when administered sequentially.

Stability and Storage Considerations

- This compound: Store at room temperature (15-30°C), protected from light. The solution should be inspected for particulate matter and discoloration before administration [8].

- Dexamethasone: Similarly stable at room temperature, with compatibility demonstrated in mixed solutions for intravenous administration.

- Combination Stability: While stability data for admixed solutions are limited, sequential administration through the same intravenous line with flush between medications is recommended.

Conclusion and Future Directions

The this compound-dexamethasone combination represents an effective, well-tolerated antiemetic regimen for preventing both CINV and PONV. Robust clinical evidence supports its superiority over conventional antiemetic regimens and this compound monotherapy, particularly for controlling acute vomiting associated with highly emetogenic chemotherapy [1] [2] [3]. The combination demonstrates a favorable safety profile, with headache being the most common adverse effect and minimal serious adverse events reported across clinical trials [1] [8].

Future research directions should focus on optimizing dosing schedules for extended chemotherapy regimens, exploring the clinical significance of this compound's α7 nAChR activity, and comparing cost-effectiveness with newer antiemetic agents. Additionally, identification of predictive biomarkers for treatment response could enable personalized antiemetic therapy selection, potentially further improving outcomes while minimizing unnecessary medication exposure.

References

- 1. The antiemetic efficacy of this compound plus dexamethasone as compared with conventional metoclopramide-dexamethasone combination in Orientals receiving cisplatin chemotherapy: a randomized crossover trial - PMC [ncbi.nlm.nih.gov]

- 2. This compound: an update of its use in the prevention ... [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal combination therapy with this compound in 445 ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alone or in combination with dexamethasone ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and dexamethasone administered twice daily for the prevention of acute emesis in patients treated with continuous infusion of Cisplatin-Doxorubicin and high-dose Ifosfamide over 48, 24, and 120 hours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palonosetron versus this compound with dexamethasone for ... [pubmed.ncbi.nlm.nih.gov]

- 7. Palonosetron versus this compound with dexamethasone for ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Tropisetron for postoperative nausea and vomiting PONV prevention

Clinical Efficacy and Quantitative Data Analysis

Prophylactic tropisetron demonstrates significant efficacy in preventing postoperative nausea and vomiting across diverse surgical populations. The data from recent meta-analyses reveals consistent risk reduction across all PONV endpoints.

Table 1: Efficacy outcomes of this compound versus control for PONV prevention [1]

| Outcome Measure | Relative Risk (RR) | 95% Confidence Interval | I² (Heterogeneity) |

|---|---|---|---|

| Postoperative Nausea (PON) | 0.718 | 0.652 - 0.790 | I² = 0.0% |

| Postoperative Vomiting (POV) | 0.587 | 0.455 - 0.757 | I² = 63.32% |

| PONV (Composite) | 0.622 | 0.552 - 0.700 | I² = 0.00% |

| Rescue Anti-emetic Use | 0.655 | 0.532 - 0.806 | I² = 49.09% |

| Complete Response (CR) | 1.517 | 1.222 - 1.885 | I² = 44.14% |

Table 2: Number Needed to Treat (NNT) for this compound prophylaxis [2]

| Outcome | NNT | 95% Confidence Interval |

|---|---|---|

| Prevention of Postoperative Nausea | 6.7 | 4.8 - 11.1 |

| Prevention of Postoperative Vomiting | 5.0 | 3.6 - 8.3 |

| Prevention of PONV (Composite) | 4.6 | 3.6 - 6.3 |

Dosing and Administration Protocol

Adult Population

- Recommended dose: 2 mg to 5 mg intravenous (IV) administered after anesthesia induction [1] [2].

- No clear dose-response relationship between 2 mg and 5 mg IV, supporting the use of the lower effective dose [2].

- Optimal timing: Single IV dose after induction of anesthesia [3].

Pediatric Population

- Recommended dose: 0.1 mg/kg body weight [2].

- The evidence base for oral administration in any population remains insufficient [2].

Experimental Protocol for Clinical Evaluation

Study Design

- Design: Randomized Controlled Trial (RCT)

- Registration: Prospective registration in clinical trial registry (e.g., ClinicalTrials.gov) is mandatory [1].

Participant Selection

- Inclusion Criteria: Adult patients (≥18 years) undergoing surgery under general anesthesia [1].

- Exclusion Criteria:

- Pediatric patients

- Procedures not under general anesthesia (e.g., spinal, epidural)

- Studies investigating the treatment rather than prophylaxis of established PONV [1]

Intervention and Comparison

- Intervention Group: Single IV dose of this compound (2-5 mg) after anesthesia induction [1].

- Control Group: Placebo or other active anti-emetic agent (e.g., other 5-HT3 antagonists, NK1 receptor antagonists, antihistamines, anticholinergics, steroids) [1].

Outcome Measurement

- Primary Endpoints (Measured over the 24-hour postoperative period) [1] [2]:

- Incidence of postoperative nausea (PON)

- Incidence of postoperative vomiting (POV)

- Composite incidence of PONV

- Secondary Endpoints:

- Use of rescue anti-emetic medication (RA)

- Complete response (CR), defined as no PONV and no use of rescue medication [1]

- Time to first episode of nausea or vomiting

Data Collection Time Points

- Outcomes should be recorded during all postoperative phases [1].

- For studies with multiple measurements, the first time point (e.g., 0 hours) should be selected as the primary outcome of interest to standardize analysis [1].

Mechanism of Action and Neuroprotective Potential

This compound has a unique dual mechanism of action that extends beyond anti-emesis:

- Primary Mechanism: Selective antagonism of serotonin 5-HT3 receptors in the peripheral and central nervous system, which is fundamental to its anti-emetic effect [1] [3].

- Secondary Mechanism: Partial agonistic activity at α7-nicotinic acetylcholine receptors (α7 nAChRs), suggesting potential neuroprotective properties through modulation of glutamate-induced excitotoxicity [1] [4].

The following diagram illustrates the signaling pathway through which this compound exerts neuroprotection against glutamate-induced excitotoxicity, based on studies in isolated adult pig retinal ganglion cells [4]: